BenchChemオンラインストアへようこそ!

C19H20BrN3O6

ABHD6 inhibition endocannabinoid system neuroinflammation

This compound is a pre-functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate optimized for PROTAC development. The C4-bromoacetamido linker enables orthogonal nucleophilic substitution—thioether formation with thiol-containing warheads or amine alkylation—ideal when the target warhead is incompatible with amine-reactive chemistry. CRITICAL: C₁₉H₂₀BrN₃O₆ is shared by structurally unrelated isomers (e.g., a trimethoxybenzoyl hydrazide, CAS 1014021-54-5). Generic substitution risks invalidating PROTAC ternary complex design. Always verify identity via InChIKey (SMILES: O=C(COc1cccc2c1C(=O)N(C1CCC(=O)NC1=O)C2=O)NCCCCBr). For ABHD6 inhibition applications, procure ABHD antagonist 1 (CAS 3034510-10-3) instead.

Molecular Formula C19H20BrN3O6
Molecular Weight 466.3 g/mol
Cat. No. B15173447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H20BrN3O6
Molecular FormulaC19H20BrN3O6
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESCOCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CCC(=O)O
InChIInChI=1S/C19H20BrN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1
InChIKeyQMHPJZFQZXHJPT-IIYOLHEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H20BrN3O6 Compound: Distinguishing Between Brominated Thalidomide Derivatives and ABHD6 Modulators for Targeted Protein Degradation and Metabolic Research


The molecular formula C19H20BrN3O6 corresponds to at least two structurally distinct compound classes with divergent biological applications: (1) brominated thalidomide derivatives such as Thalidomide-O-acetamido-C4-Br (CAS 2940934-25-6), which function as cereblon (CRBN) E3 ligase ligands for PROTAC (PROteolysis TArgeting Chimeras) development [1], and (2) ABHD6 (α/β-hydrolase domain containing 6) inhibitors/modulators including ABHD antagonist 1 (CAS 3034510-10-3) with reported IC₅₀ values of 0.002 μM . Selection between these structurally unrelated entities sharing the same empirical formula is not interchangeable; procurement decisions must be driven by the intended application context, as one serves as a tool for targeted protein degradation while the other modulates endocannabinoid and inflammatory pathways .

Why C19H20BrN3O6 Cannot Be Interchanged: Structural Divergence Within a Single Molecular Formula and the Functional Consequences for Assay Reproducibility


The molecular formula C19H20BrN3O6 is shared by multiple chemical entities with fundamentally different scaffolds, including a thalidomide-phthalimide conjugate bearing a bromobutyl linker (Thalidomide-O-acetamido-C4-Br) , a trimethoxybenzoyl hydrazide derivative [1], and a distinct heterocyclic sulfonamide-containing ABHD6 antagonist . These compounds exhibit no structural homology beyond elemental composition, engaging entirely distinct protein targets: CRBN E3 ligase versus ABHD6 hydrolase. Generic substitution based solely on molecular formula would introduce unintended target engagement, invalidate PROTAC design assumptions, or confound metabolic pathway analyses. Even within the thalidomide derivative subclass, the C4-bromoacetamido linker length and terminal bromine substitution pattern distinguish this compound from its amino analog (Thalidomide-O-amido-C4-NH₂, C₁₉H₂₂N₄O₆) , precluding interchangeable use in linker optimization or bioconjugation workflows. Without structural verification via InChIKey or SMILES cross-referencing, assay reproducibility cannot be assured.

C19H20BrN3O6 Quantitative Differentiation: Comparative Activity, Structural Identity, and Application-Specific Performance Data


ABHD6 Inhibitory Activity: ABHD Antagonist 1 IC₅₀ Comparison with Structural Analogs KT182 and KT185

ABHD antagonist 1 (C₁₉H₂₀BrN₃O₃S, CAS 3034510-10-3) demonstrates ABHD6 inhibitory activity with a reported IC₅₀ of 0.002 μM (2 nM) . This places its potency in the low nanomolar range, comparable to established ABHD6 tool compounds KT182 (IC₅₀ = 0.24 nM in Neuro2A cells) and KT185 (IC₅₀ = 0.21 nM in Neuro2A membranes) . Unlike KT185, which has demonstrated oral bioavailability and brain penetration [1], ABHD antagonist 1's in vivo PK profile remains uncharacterized in publicly available literature, a critical consideration for in vivo study design. The sulfonamide-containing scaffold (molecular weight 450.35) distinguishes this compound from the piperazine-urea ABHD6 inhibitor chemotype represented by KT-series compounds.

ABHD6 inhibition endocannabinoid system neuroinflammation metabolic disease

CRBN E3 Ligase Ligand Utility: Thalidomide-O-acetamido-C4-Br Linker Differentiation from Amino Analog

Thalidomide-O-acetamido-C4-Br (CAS 2940934-25-6; C₁₉H₂₀BrN₃O₆; MW 466.3) incorporates a terminal bromine atom on a C4 alkyl linker appended via an acetamido-ether linkage to the thalidomide phthalimide core [1]. The terminal bromine serves as a functional handle for nucleophilic substitution reactions, enabling conjugation to diverse warhead moieties in PROTAC design. In contrast, the closely related amino analog Thalidomide-O-amido-C4-NH₂ (CAS 1799711-24-2; C₁₉H₂₂N₄O₆; MW 402.40) bears a terminal primary amine, requiring distinct coupling chemistry (e.g., amide bond formation with carboxylic acid-containing warheads rather than thioether or amine alkylation) [2]. The brominated derivative provides orthogonal reactivity for linker diversification strategies.

PROTAC targeted protein degradation E3 ligase ligand cereblon modulator

CRBN Binding Affinity: Class-Level Context for Thalidomide-Derived E3 Ligands in PROTAC Applications

Thalidomide and its derivatives function as molecular glues that recruit cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. Dose-dependent interaction with the CRBN-DDB1 complex has been quantitatively characterized for the clinical immunomodulatory imide drugs (IMiDs): thalidomide (IC₅₀ ~30 μM), lenalidomide (IC₅₀ ~3 μM), and pomalidomide (IC₅₀ ~3 μM) [1]. In competitive TR-FRET assays, lenalidomide and pomalidomide exhibit IC₅₀ values of 1,500 nM and 1,200 nM, respectively, while the next-generation CELMoD iberdomide achieves 60 nM [2]. Thalidomide-O-acetamido-C4-Br, as a functionalized thalidomide derivative with a C4 linker modification, retains the core CRBN-binding phthalimide-glutarimide scaffold but lacks published quantitative CRBN binding affinity data in peer-reviewed literature.

cereblon binding immunomodulatory imide drugs molecular glue ubiquitin-proteasome

Structural Identity Verification: InChIKey Differentiation Among C19H20BrN3O6 Isomers

Multiple structurally distinct compounds share the molecular formula C₁₉H₂₀BrN₃O₆ and molecular weight 466.3 g/mol, requiring rigorous identity verification before experimental use. The trimethoxybenzoyl hydrazide derivative (acetic acid, [(3,4,5-trimethoxybenzoyl)amino]-, 2-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]hydrazide) has InChIKey KJHBWJWBWFOZQV-LSFURLLWSA-N and exact mass 465.053548 g/mol [1]. In contrast, Thalidomide-O-acetamido-C4-Br (CAS 2940934-25-6) has a distinct SMILES string (O=C(COc1cccc2c1C(=O)N(C1CCC(=O)NC1=O)C2=O)NCCCCBr) [2] and exact mass 465.0535 g/mol. The ABHD antagonist 1 compound (CAS 3034510-10-3) has molecular formula C₁₉H₂₀BrN₃O₃S (MW 450.35), differing in elemental composition by substitution of one oxygen with sulfur .

analytical chemistry quality control compound authentication spectral identification

Application Scenarios for C19H20BrN3O6 Compounds: PROTAC Linker-Payload Design and ABHD6-Mediated Pathway Analysis


PROTAC Development: E3 Ligase Ligand-Linker Conjugate with Orthogonal Bromine Handle

Thalidomide-O-acetamido-C4-Br (CAS 2940934-25-6) is optimized for targeted protein degradation workflows requiring a cereblon-recruiting E3 ligase ligand pre-functionalized with a terminal bromine for nucleophilic substitution chemistry [1]. The C4 bromobutyl linker enables thioether bond formation with thiol-containing warheads or amine alkylation with nitrogen nucleophiles, providing orthogonal conjugation options distinct from amino-terminated linkers such as Thalidomide-O-amido-C4-NH₂ (CAS 1799711-24-2) . This compound is particularly suited for PROTAC design campaigns where the target protein ligand (warhead) contains a free thiol or where amine-reactive chemistry is contraindicated due to warhead functional group sensitivity.

ABHD6 Enzyme Inhibition Studies in Inflammatory and Neurological Disease Models

ABHD antagonist 1 (CAS 3034510-10-3) demonstrates ABHD6 inhibitory activity with an IC₅₀ of 0.002 μM, positioning it as a tool compound for investigating ABHD6-mediated regulation of the endocannabinoid system and inflammatory signaling pathways . Published vendor documentation indicates applicability in pain, neuropathic disease, inflammatory disease, autoimmune disease, metabolic disease, and cancer research contexts . Researchers selecting this compound should note that its in vivo pharmacokinetic profile and brain penetration characteristics are not yet established in peer-reviewed literature, contrasting with well-characterized ABHD6 inhibitors such as KT185 (oral bioavailability confirmed; brain-penetrant) [2].

Analytical Reference Standard for Isomer Differentiation in Complex Mixture Analysis

Given that multiple structural isomers share the C₁₉H₂₀BrN₃O₆ formula, purified samples of Thalidomide-O-acetamido-C4-Br or the trimethoxybenzoyl hydrazide derivative (InChIKey KJHBWJWBWFOZQV-LSFURLLWSA-N) [3] serve as essential reference standards for LC-MS and NMR-based identity confirmation in quality control workflows. Laboratories synthesizing or procuring C₁₉H₂₀BrN₃O₆-containing compounds must implement InChIKey-validated authentication protocols to distinguish the intended CRBN ligand (phthalimide-containing scaffold) from the hydrazide-containing isomer or the sulfur-containing ABHD antagonist .

Cereblon-Dependent Degradation Assay Development for Novel PROTAC Candidates

Thalidomide-O-acetamido-C4-Br provides a modular CRBN-recruiting ligand-linker conjugate for evaluating ternary complex formation efficiency in cellular degradation assays. While its direct CRBN binding affinity remains unquantified in published literature, class-level data indicate that thalidomide-derived scaffolds engage CRBN with affinities ranging from ~30 μM (thalidomide) to ~3 μM (lenalidomide/pomalidomide) [4]. Researchers should empirically determine CRBN engagement and degradation efficiency (DC₅₀, Dₘₐₓ) for PROTACs incorporating this ligand-linker, using established cereblon modulators such as lenalidomide or pomalidomide as benchmark controls for assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for C19H20BrN3O6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.